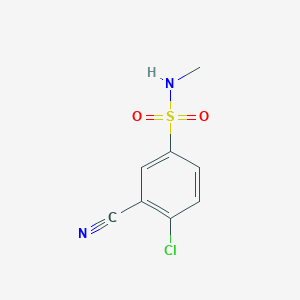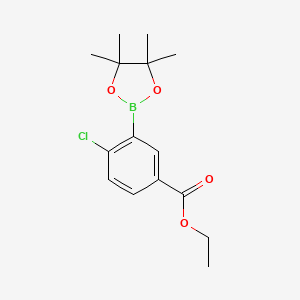
2,3-Dichloro-6-methoxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol typically involves the chlorination of 6-methoxybenzyl alcohol. One common method is the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as iron(III) chloride (FeCl3) can further enhance the efficiency of the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 6-methoxybenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include 2,3-dichloro-6-methoxybenzaldehyde, 2,3-dichloro-6-methoxybenzoic acid, and 6-methoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-methoxybenzyl alcohol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-methoxybenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorine and methoxy substituents play a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorobenzyl alcohol: Similar in structure but lacks the methoxy group.
2,6-Dichlorobenzyl alcohol: Another similar compound with chlorine atoms at the 2 and 6 positions.
Uniqueness
2,3-Dichloro-6-methoxybenzyl alcohol is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(2,3-dichloro-6-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONSTSEXILJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














